An In-Depth Technical Guide to Substituted Benzyl Alcohols: Focus on 2-Bromo-5-fluorobenzyl Alcohol
An In-Depth Technical Guide to Substituted Benzyl Alcohols: Focus on 2-Bromo-5-fluorobenzyl Alcohol
A Note to the Reader: This guide addresses the chemical structure, properties, synthesis, and applications of halogenated benzyl alcohols, a critical class of intermediates in pharmaceutical and materials science research. While the initial topic of interest was 2,4-Dibromo-5-fluorobenzyl alcohol, a thorough review of scientific literature and chemical databases indicates a significant lack of available information on this specific disubstituted compound. Therefore, to provide a comprehensive and technically valuable resource, this guide will focus on the closely related and well-documented analogue, 2-Bromo-5-fluorobenzyl alcohol . The principles, experimental methodologies, and applications discussed herein are representative of this class of compounds and will be of significant interest to researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenated Benzyl Alcohols in Modern Chemistry
Halogenated benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) on the benzene ring, coupled with the reactive benzylic hydroxyl group, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science.[1][2]
The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, on the other hand, is an excellent functional group for introducing further molecular complexity through various cross-coupling reactions. The combination of these halogens in a single molecule, as in 2-Bromo-5-fluorobenzyl alcohol, creates a powerful synthon for the development of novel therapeutic agents and functional materials.[1][3]
This guide provides a detailed exploration of 2-Bromo-5-fluorobenzyl alcohol, covering its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and industrial settings.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.
Chemical Structure
The chemical structure of 2-Bromo-5-fluorobenzyl alcohol consists of a benzene ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 5.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2-Bromo-5-fluorophenyl)methanol .[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and other applications.
Physicochemical Properties
The key physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | [4] |
| Molecular Weight | 205.02 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 91-94 °C | [2][5] |
| Boiling Point | 252.5±25.0 °C (Predicted) | [5] |
| Density | 1.658±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water | [5] |
| pKa | 13.67±0.10 (Predicted) | [5] |
| CAS Number | 202865-66-5 | [1][4][5] |
Spectroscopic Data
Synthesis of 2-Bromo-5-fluorobenzyl Alcohol
The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or aldehyde. A common and effective method for the preparation of 2-Bromo-5-fluorobenzyl alcohol is the reduction of 2-bromo-5-fluorobenzoic acid.
Synthetic Pathway Overview
A general and reliable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding carboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[6]
Caption: General synthetic scheme for the reduction of a substituted benzoic acid to a benzyl alcohol.
Detailed Experimental Protocol
The following protocol is a representative procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol and is adapted from established chemical literature for similar transformations.[6]
Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Substrate: A solution of 2-bromo-5-fluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling with an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and facilitate the workup.
-
Workup: The resulting suspension is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-5-fluorobenzyl alcohol.
Applications in Research and Drug Development
2-Bromo-5-fluorobenzyl alcohol is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2]
Pharmaceutical Synthesis
The primary application of 2-Bromo-5-fluorobenzyl alcohol is as a key building block in the synthesis of pharmaceutical intermediates.[2] The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The benzylic alcohol functionality can be further modified through oxidation to an aldehyde or carboxylic acid, or converted to an ether or ester.
Agrochemical Development
Similar to its role in pharmaceuticals, this compound can be used in the development of new agrochemicals, where the specific substitution pattern can lead to enhanced potency and selectivity of herbicides, insecticides, and fungicides.[1]
Materials Science
The unique electronic properties conferred by the bromo and fluoro substituents make this molecule a potential precursor for the synthesis of specialty chemicals and functional materials, such as liquid crystals and polymers with specific optical or electronic properties.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzyl alcohol.
Hazard Identification
Based on aggregated GHS information, 2-Bromo-5-fluorobenzyl alcohol is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][8]
-
Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-5-fluorobenzyl alcohol stands out as a highly versatile and valuable building block for synthetic chemists. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it a key intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.
References
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PubChem. (n.d.). 2-Bromo-5-fluorobenzyl alcohol. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Retrieved from [Link]
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Moleqube. (n.d.). 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. Retrieved from [Link]
- Google Patents. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate and process for their preparation.
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ChemBK. (2024). 4-Bromo-2-fluorobenzyl alcohol. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting Information for Catalytic transfer hydrogenation of nitroarenes using a recyclable and air-stable phosphine-free manganese(I) catalyst. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]
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